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Abstract

BI-135585 is a potent and selective inhibitor of 113-hydroxysteroid dehydrogenase type 1 (11(3-
HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid
levels. By catalyzing the conversion of inactive cortisone to active cortisol, 113-HSD1 has
emerged as a promising therapeutic target for metabolic disorders, including type 2 diabetes.
This technical guide provides a comprehensive overview of the discovery and development
history of BI-135585, from its initial structure-based design and preclinical evaluation to its
progression into clinical trials. Detailed experimental methodologies, quantitative data, and key
signaling pathways are presented to offer a thorough understanding of this investigational drug.

Introduction

Glucocorticoids, such as cortisol, are essential hormones that regulate a wide array of
physiological processes, including metabolism, inflammation, and stress response. While
circulating glucocorticoid levels are controlled by the hypothalamic-pituitary-adrenal (HPA) axis,
local concentrations within specific tissues are fine-tuned by the 11[3-hydroxysteroid
dehydrogenase (113-HSD) enzymes.[1] There are two main isoforms: 113-HSD1, which
primarily acts as a reductase to generate active cortisol from inactive cortisone, and 113-HSD2,
which inactivates cortisol by converting it back to cortisone.[1]
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In metabolic tissues such as the liver and adipose tissue, overexpression or increased activity
of 11B3-HSD1 has been linked to the pathogenesis of insulin resistance, obesity, and type 2
diabetes.[2] This has led to the hypothesis that selective inhibition of 113-HSD1 could offer a
novel therapeutic approach for these conditions. BI-135585 was developed by Boehringer
Ingelheim as a potent and selective inhibitor of 113-HSD1.

Discovery and Preclinical Development

The discovery of BI-135585 was a result of a focused structure-based molecular design
strategy. Researchers at Boehringer Ingelheim identified an initial lead compound with
moderate 11(3-HSD1 inhibitory activity. Through iterative cycles of chemical synthesis and
biological testing, the oxazinanone-based scaffold was optimized to enhance potency and
improve pharmacokinetic properties. This effort led to the identification of BI-135585.

In Vitro and Cellular Activity

BI-135585 demonstrated potent inhibitory activity against 113-HSD1 in both enzymatic and
cellular assays.

Assay Type Target Species IC50 Reference
In Vitro Enzyme
11B-HSD1 Human 4.3 nM
Assay
Human Not explicitly
Cellular Assay 11B-HSD1 ,
Adipocytes stated, but potent

BI-135585 also exhibited high selectivity for 113-HSD1 over the related isoform, 113-HSD2,
which is crucial to avoid off-target effects such as mineralocorticoid excess.

Preclinical Pharmacokinetics and In Vivo Efficacy

The pharmacokinetic profile and in vivo efficacy of BI-135585 were evaluated in animal models.
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Species Dosing Key Findings Reference

Dose-dependent

inhibition of 11B3-
Cynomolgus Monkey Oral _ _

HSD1 in adipose

tissue.

A related compound, Bl 135558, was studied in female cynomolgus monkeys for 4 weeks to
assess its impact on the HPA axis. The study found no significant changes in adrenal function,
as evidenced by an adrenocorticotropic hormone (ACTH) challenge, and only a slight increase
in dehydroepiandrosterone sulfate (DHEA-S), with other androgens like testosterone remaining
within reference ranges.[3][4] This suggests that selective 113-HSD1 inhibition with this class
of compounds does not cause obvious over-activation of the HPA axis.[3][4]

Clinical Development

BI-135585 entered human clinical trials in 2011 to evaluate its safety, tolerability,
pharmacokinetics, and pharmacodynamics.

Phase I/ll Clinical Trial

A key clinical study was a randomized, double-blind, placebo-controlled trial that assessed
single and multiple ascending doses of BI-135585 in healthy volunteers and patients with type
2 diabetes.[5]

Study Design:
» Single Ascending Dose (SAD): Healthy volunteers received a single oral dose of BI-135585.

» Multiple Ascending Dose (MAD): Patients with type 2 diabetes received once-daily oral
doses of BI-135585 (ranging from 5 mg to 200 mg) or placebo for 14 days.[5]

Key Findings:
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Parameter

Result

Reference

Safety and Tolerability

BI-135585 was generally safe
and well-tolerated over the 14-
day treatment period. No major

safety issues were reported.

Pharmacokinetics

After multiple doses, the
plasma exposure (Area Under
the Curve) of BI-135585
increased in a dose-
proportional manner. The
terminal half-life was
approximately 55-65 hours,

supporting once-daily dosing.

[5]

Pharmacodynamics (Liver)

Inhibition of hepatic 113-HSD1
was assessed by measuring
the urinary ratio of
(tetrahydrocortisol + allo-
tetrahydrocortisol) /
tetrahydrocortisone
[(THF+allo-THF)/THE]. A
significant decrease in this
ratio was observed, indicating

target engagement in the liver.

[5]

Pharmacodynamics (Adipose

Tissue)

Ex vivo analysis of
subcutaneous adipose tissue
biopsies showed that a single
dose of BI-135585 resulted in
a median 113-HSD1 inhibition
of 90%. However, after 14
days of continuous treatment,
the median inhibition was

lower (31% or less).

[5]

HPA Axis Effects

Mild activation of the HPA axis
was observed, with slightly

increased but still normal

[5]
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levels of adrenocorticotropic
hormone (ACTH) and
increased total urinary corticoid
excretion. Plasma cortisol

levels remained unchanged.

Signaling Pathways and Experimental Workflows
11B-HSD1 Signaling Pathway

The following diagram illustrates the central role of 113-HSD1 in glucocorticoid metabolism and
the mechanism of action of BI-135585.
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Caption: Mechanism of 113-HSD1 action and inhibition by BI-135585.
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Clinical Trial Workflow

The diagram below outlines the general workflow of the Phase I/1l clinical trial for BI-135585.
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Caption: Workflow of the Phase I/l clinical trial of BI-135585.

Detailed Experimental Protocols
In Vitro 11B-HSD1 Inhibition Assay (Scintillation
Proximity Assay)

This high-throughput assay is used to quantify the inhibitory potential of compounds against
11B3-HSD1.
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e Principle: The assay measures the conversion of radiolabeled [3H]cortisone to [3H]cortisol
by 113-HSD1. The product, [3H]cortisol, is specifically captured by a monoclonal antibody
coupled to scintillation proximity assay (SPA) beads. When [3H]cortisol binds to the antibody
on the bead, the emitted beta particles are close enough to excite the scintillant within the
bead, producing a light signal that is detected. Unbound [3H]cortisone is too far away to
generate a signal.[6][7]

e Materials:
o Microsomes from cells expressing human 11(3-HSD1.
o [3H]cortisone (radiolabeled substrate).
o NADPH (cofactor).
o Monoclonal anti-cortisol antibody.
o Protein A-coated SPA beads.
o Test compound (BI-135585) at various concentrations.
o Assay buffer.
o Microplates (96- or 384-well).
e Procedure:

o Add assay buffer, NADPH, and the test compound (or vehicle control) to the wells of a
microplate.

o Add the 11B3-HSD1 microsomes to initiate the reaction.
o Add [3H]cortisone to the wells.
o Incubate the plate to allow the enzymatic reaction to proceed.

o Stop the reaction.
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o Add the anti-cortisol antibody and SPA beads.
o Incubate to allow for antibody-cortisol binding.

o Read the plate on a microplate scintillation counter.

o Data Analysis: The amount of light produced is proportional to the amount of [3H]cortisol
generated. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by
50%, is calculated by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration.

Ex Vivo 113-HSD1 Inhibition in Human Adipose Tissue

This assay assesses the ability of a drug to inhibit 113-HSD1 in a physiologically relevant
tissue.

e Principle: Subcutaneous adipose tissue biopsies are obtained from study participants. The
tissue is then incubated with radiolabeled cortisone, and the conversion to cortisol is
measured to determine the level of 113-HSD1 activity.[8]

e Procedure:

o Obtain subcutaneous adipose tissue biopsies from subjects before and after treatment
with BI-135585.

o Wash and mince the adipose tissue fragments.
o Incubate the tissue fragments in a buffer containing [3H]cortisone.

o After incubation, extract the steroids from the buffer using an organic solvent (e.g., ethyl
acetate).[9]

o Separate [3H]cortisone and [3H]cortisol using a chromatographic method such as thin-
layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[9]

o Quantify the amount of radioactivity in the cortisone and cortisol fractions using a
scintillation counter.
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o Data Analysis: The percentage of 113-HSD1 inhibition is calculated by comparing the
conversion of cortisone to cortisol in post-treatment samples to that in pre-treatment
samples.

Assessment of Hepatic 113-HSD1 Inhibition (Urinary
Steroid Metabolite Ratio)

This non-invasive method is used to assess the systemic and particularly hepatic activity of
11B-HSD1.

» Principle: The activity of 113-HSD1 in the liver is reflected in the urinary ratio of cortisol
metabolites (tetrahydrocortisol and allo-tetrahydrocortisol) to cortisone metabolites
(tetrahydrocortisone). Inhibition of 113-HSD1 leads to a decrease in this ratio.[5][10]

e Procedure:
o Collect urine samples from study participants over a specified period (e.g., 24 hours).

o Prepare the urine samples for analysis, which may involve an enzymatic hydrolysis step to
measure total (conjugated and unconjugated) metabolites.

o Extract the steroid metabolites from the urine, for example, using solid-phase extraction.
[10]

o Analyze the concentrations of tetrahydrocortisol (THF), allo-tetrahydrocortisol (allo-THF),
and tetrahydrocortisone (THE) using a sensitive and specific analytical method such as
gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass
spectrometry (LC-MS/MS).[10][11]

o Data Analysis: Calculate the ratio of (THF + allo-THF) / THE. A decrease in this ratio
following drug administration indicates inhibition of 113-HSD1.

Conclusion

BI-135585 is a potent and selective 113-HSD1 inhibitor that has demonstrated target
engagement in both preclinical models and human clinical trials. Its discovery and development
highlight the potential of targeting tissue-specific glucocorticoid metabolism for the treatment of
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type 2 diabetes and other metabolic disorders. The clinical data indicate that BI-135585 is
generally well-tolerated and effectively inhibits hepatic 113-HSD1. The observation of a less
sustained inhibition in adipose tissue with chronic dosing warrants further investigation. The
comprehensive data and methodologies presented in this guide provide a valuable resource for
researchers and professionals in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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